
Methyl 3,3-dimethyl-2-(tributylstannyl)pent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,3-dimethyl-2-(tributylstannyl)pent-4-enoate is an organotin compound that features a stannyl group attached to a pent-4-enoate ester. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. This particular compound is of interest due to its potential utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,3-dimethyl-2-(tributylstannyl)pent-4-enoate typically involves the stannylation of a suitable precursor. One common method is the reaction of 3,3-dimethylpent-4-enoic acid with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the formation of the stannylated product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the toxicity of organotin compounds and the potential hazards associated with radical initiators.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the stannyl group. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents such as lithium aluminum hydride.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halogens (e.g., bromine, chlorine) are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like amines or alcohols.
Major Products:
Oxidation: Formation of stannic oxide and the corresponding oxidized organic product.
Reduction: Formation of the hydrocarbon derivative.
Substitution: Formation of various substituted pent-4-enoate derivatives.
Aplicaciones Científicas De Investigación
Methyl 3,3-dimethyl-2-(tributylstannyl)pent-4-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions, including polymerization and cross-coupling reactions.
Materials Science: Organotin compounds are used in the development of new materials with unique properties, such as semiconductors and coatings.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential effects and applications in medicine.
Mecanismo De Acción
Methyl 3,3-dimethyl-2-(tributylstannyl)pent-4-enoate can be compared with other organotin compounds such as:
Tributyltin chloride: Similar in structure but lacks the ester functionality.
Trimethyltin chloride: Contains a tin atom bonded to three methyl groups instead of butyl groups.
Triphenyltin hydride: Features phenyl groups instead of butyl groups and is used in similar radical reactions.
Uniqueness:
- The presence of the ester functionality in this compound provides additional reactivity and versatility in organic synthesis compared to other organotin compounds.
- The compound’s ability to participate in both radical and nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of complex molecules.
Comparación Con Compuestos Similares
- Tributyltin chloride
- Trimethyltin chloride
- Triphenyltin hydride
Propiedades
Número CAS |
60340-99-0 |
|---|---|
Fórmula molecular |
C20H40O2Sn |
Peso molecular |
431.2 g/mol |
Nombre IUPAC |
methyl 3,3-dimethyl-2-tributylstannylpent-4-enoate |
InChI |
InChI=1S/C8H13O2.3C4H9.Sn/c1-5-8(2,3)6-7(9)10-4;3*1-3-4-2;/h5-6H,1H2,2-4H3;3*1,3-4H2,2H3; |
Clave InChI |
AUYYOAHLYYCTKR-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C(C(=O)OC)C(C)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


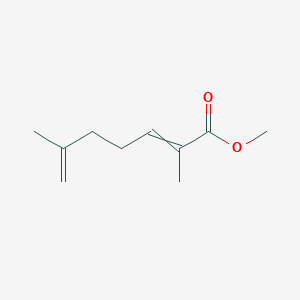
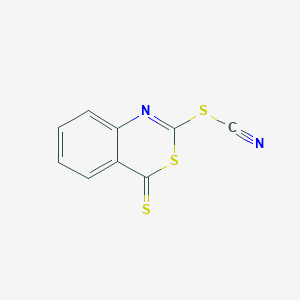
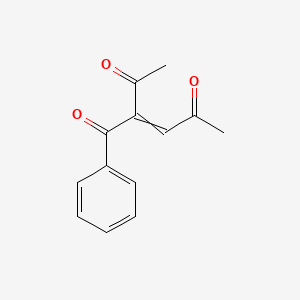

![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)
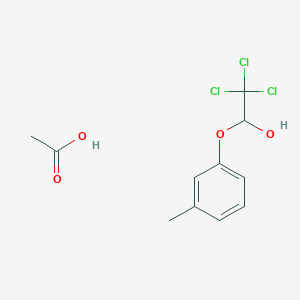
![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)
![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)

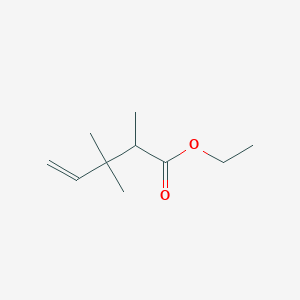
![([1,1'-Biphenyl]-4-yl)(difluoro)thallane](/img/structure/B14617541.png)
![Naphtho[1,2-a]naphthacene](/img/structure/B14617545.png)

